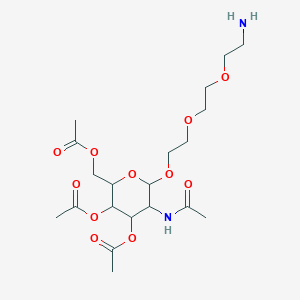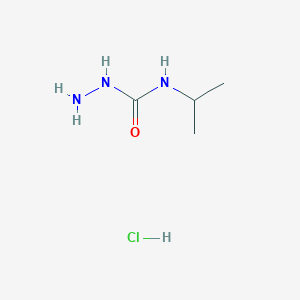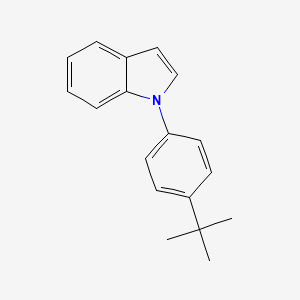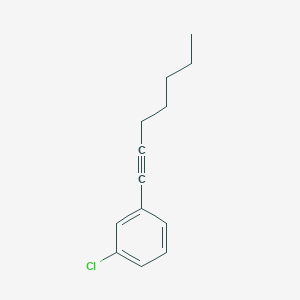![molecular formula C28H28N4O6 B14117438 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-[[[(ethoxycarbonyl)oxy]amino]iminomethyl][1,1'-biphenyl]-4-yl]methyl]-, methyl ester](/img/structure/B14117438.png)
1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-[[[(ethoxycarbonyl)oxy]amino]iminomethyl][1,1'-biphenyl]-4-yl]methyl]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2’-[[[(ethoxycarbonyl)oxy]amino]iminomethyl][1,1’-biphenyl]-4-yl]methyl]-, methyl ester is a complex organic compound with significant applications in medicinal chemistry and pharmaceutical industries. It is known for its role as an intermediate in the synthesis of various pharmacologically active compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2’-[[[(ethoxycarbonyl)oxy]amino]iminomethyl][1,1’-biphenyl]-4-yl]methyl]-, methyl ester typically involves multi-step organic reactionsThe final step involves esterification to obtain the methyl ester form .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in specialized reactors with precise temperature and pressure control to facilitate the desired chemical transformations .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2’-[[[(ethoxycarbonyl)oxy]amino]iminomethyl][1,1’-biphenyl]-4-yl]methyl]-, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2’-[[[(ethoxycarbonyl)oxy]amino]iminomethyl][1,1’-biphenyl]-4-yl]methyl]-, methyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in the development of new pharmaceutical drugs, particularly in the treatment of cardiovascular diseases.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2’-[[[(ethoxycarbonyl)oxy]amino]iminomethyl][1,1’-biphenyl]-4-yl]methyl]-, methyl ester involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-ethoxybenzimidazole-7-carboxylate
- Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
- 2-Ethoxy-1H-benzimidazole-4-carboxylic Acid Methyl Ester
Uniqueness: 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2’-[[[(ethoxycarbonyl)oxy]amino]iminomethyl][1,1’-biphenyl]-4-yl]methyl]-, methyl ester stands out due to its specific structural features and functional groups, which confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C28H28N4O6 |
|---|---|
Molekulargewicht |
516.5 g/mol |
IUPAC-Name |
methyl 2-ethoxy-3-[[4-[2-[(ethoxycarbonyloxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
InChI |
InChI=1S/C28H28N4O6/c1-4-36-27-30-24-12-8-11-23(26(33)35-3)25(24)32(27)18-19-13-15-20(16-14-19)22-10-7-6-9-21(22)17-29-31-38-28(34)37-5-2/h6-17,31H,4-5,18H2,1-3H3 |
InChI-Schlüssel |
MTTNPWLKGKPOPH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C=NNOC(=O)OCC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Fluoropyrido[1,2-a]benzimidazole](/img/structure/B14117361.png)

![methyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14117365.png)
![[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-ethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B14117377.png)

![2-[[2-[(3-Amino-2-hydroxy-4-phenylbutanoyl)amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14117391.png)
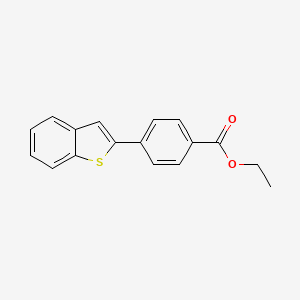
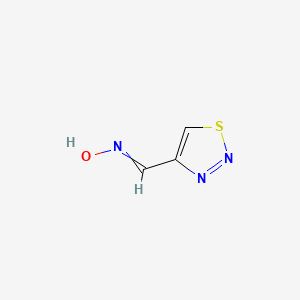
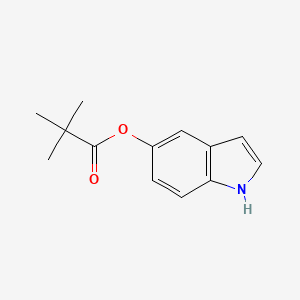
![tert-Butyl ((7-nitro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B14117429.png)
